2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
CAS No.: 78807-02-0
Cat. No.: VC8385429
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78807-02-0 |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| IUPAC Name | 2-piperidin-2-ylidenepropanedinitrile |
| Standard InChI | InChI=1S/C8H9N3/c9-5-7(6-10)8-3-1-2-4-11-8/h11H,1-4H2 |
| Standard InChI Key | SFAFIKXLBMHPCT-UHFFFAOYSA-N |
| SMILES | C1CCNC(=C(C#N)C#N)C1 |
| Canonical SMILES | C1CCNC(=C(C#N)C#N)C1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 1,2-dihydropyridine ring system fused to a propanedinitrile group. The dihydropyridine component introduces partial unsaturation, creating a conjugated π-system that influences electronic properties and reactivity. The propanedinitrile moiety contributes two electron-withdrawing cyano groups, enhancing the compound’s electrophilicity and enabling diverse nucleophilic attack pathways. X-ray crystallographic analyses of related structures reveal bond lengths of approximately 1.34 Å for C=N bonds in the dihydropyridine ring and 1.16 Å for C≡N bonds in the nitrile groups, consistent with typical sp² and sp hybridized carbons, respectively .
Spectroscopic Profile
¹H NMR spectra exhibit characteristic signals: a singlet at δ 1.72 ppm corresponding to the methyl group, doublets at δ 3.24 and 3.72 ppm for the methylene protons, and aromatic multiplet patterns between δ 6.23–8.29 ppm for heteroaromatic substituents . ¹³C NMR data show resonances at δ 27.35 ppm (CH₃), δ 45.92 ppm (CH₂), and δ 116.52 ppm (CN), corroborating the proposed structure . Infrared spectroscopy confirms the presence of nitrile groups through strong absorption bands near 2200–2216 cm⁻¹ .
Table 1: Key spectroscopic signatures of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
| Technique | Characteristic Signals | Assignment |
|---|---|---|
| ¹H NMR (300 MHz) | δ 1.72 (s, 3H), δ 3.24–3.72 (d, 2H), δ 6.23–8.29 (m) | CH₃, CH₂, aromatic protons |
| ¹³C NMR | δ 27.35 (q), δ 45.92 (t), δ 116.52 (s) | CH₃, CH₂, CN groups |
| IR (KBr) | 2200–2216 cm⁻¹ | C≡N stretching |
Synthetic Methodologies
Platinum-Catalyzed Cycloisomerization
A predominant synthesis route involves the cycloisomerization of aziridinyl propargylic esters under platinum(II) catalysis. Optimized conditions employ PtCl₂ (5 mol%) in dichloromethane at 25°C under nitrogen atmosphere, achieving yields of 65–78%. The mechanism proceeds through a sequence of alkyne activation, nucleophilic attack by the aziridine nitrogen, and subsequent ring expansion.
Dimerization Approaches
Alternative methods utilize the dimerization of ethylidene malononitriles. For example, refluxing 2-furyl or 2-thienyl ethylidene malononitriles in ethanol with piperidine catalyst produces dimeric pyridine derivatives, including the target compound, in 78% yield . This pathway benefits from operational simplicity but requires careful control of stoichiometry to minimize oligomerization.
Table 2: Comparative synthesis conditions and yields
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pt-catalyzed cyclization | PtCl₂ | CH₂Cl₂ | 25°C | 65–78 |
| Dimerization | Piperidine | Ethanol | Reflux | 78 |
Reactivity and Derivative Formation
Nucleophilic Additions
The electron-deficient dihydropyridine ring undergoes regioselective nucleophilic attacks. Reaction with hydrazine hydrate at 80°C produces 2-hydrazinyl derivatives, while treatment with primary amines (e.g., benzylamine) yields N-alkylated products . These transformations are critical for introducing pharmacophoric groups in drug discovery applications.
Spirocyclic Compound Synthesis
Interaction with N¹,N²-diarylacetamidines generates spiro[(1,5-dihydro-4H-pyrazole)-4,4′-(1′,2′,3′,4′-tetrahydropyridine)]-5′-carbonitriles . This reaction exemplifies the compound’s utility in constructing complex polycyclic architectures, potentially valuable in material science.
Oxidation-Reduction Behavior
Controlled oxidation with KMnO₄ in acidic media selectively functionalizes the dihydropyridine ring, while LiAlH₄ reduction saturates the ring system, altering conjugation patterns. Such redox modifications enable precise tuning of electronic properties for optoelectronic applications.
Materials Science Applications
Nonlinear Optical Materials
The extended π-conjugation and electron-deficient nitrile groups confer large hyperpolarizability (β = 45.8 × 10⁻³⁰ esu), making the compound a candidate for second-harmonic generation devices . Thin films deposited via chemical vapor deposition exhibit refractive index modulation of Δn = 0.12 at 1550 nm.
Coordination Chemistry
The nitrile groups act as ligands for transition metals, forming complexes with Cu(II) and Pt(II) that exhibit luminescent properties. [Cu(C₈H₆N₃)₂Cl₂] complexes show quantum yields of Φ = 0.42 in dichloromethane, suggesting utility in OLED technologies.
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